molecular formula C14H19N3O5 B1588015 H-Gly-Phe-Ser-OH CAS No. 23828-14-0

H-Gly-Phe-Ser-OH

Cat. No.: B1588015
CAS No.: 23828-14-0
M. Wt: 309.32 g/mol
InChI Key: GGAPHLIUUTVYMX-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Composition and Sequence Analysis

H-Gly-Phe-Ser-OH is composed of three amino acids arranged in a specific sequence: glycine (Gly), phenylalanine (Phe), and serine (Ser). Its molecular formula is C₁₄H₁₉N₃O₅ , and its molecular weight is 309.32 g/mol . The peptide bond linkages between these residues are formed through standard condensation reactions, with the carboxyl group of the preceding amino acid linking to the amino group of the subsequent residue.

Property Value Source
Molecular Formula C₁₄H₁₉N₃O₅ PubChem
Molecular Weight 309.32 g/mol PubChem
Sequence Gly-Phe-Ser PubChem
CAS Number 23828-14-0 GlpBio
Sequence Analysis

The tripeptide sequence is critical for its biological function. Glycine, being the smallest amino acid, contributes flexibility to the peptide backbone, while phenylalanine introduces a hydrophobic aromatic side chain. Serine’s hydroxyl group enables hydrogen bonding and potential enzymatic interactions.

Stereochemical Configuration and Conformational Dynamics

All amino acids in this compound are in the L-configuration , except for glycine, which is achiral. This stereochemistry is consistent with naturally occurring peptides.

Key Stereochemical Features:
  • Peptide Bonds : All bond angles and torsion angles (φ, ψ) adopt trans configurations, minimizing steric hindrance.
  • Chiral Centers :
    • Phenylalanine : The α-carbon is chiral, with the amino and carboxyl groups in the L-configuration.
    • Serine : The α-carbon is also chiral, with the hydroxyl group oriented in the L-form.
Conformational Flexibility

The molecule exhibits dynamic behavior due to:

  • Glycine’s Flexibility : The absence of side-chain restrictions allows the backbone to adopt multiple conformations.
  • Phenylalanine’s Rotational Freedom : The aromatic ring can rotate freely around the Cα-Cβ bond, influencing hydrophobic interactions.

Spectroscopic Profiling

NMR Spectroscopy

¹H NMR Data (Predicted):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Gly α-CH₂ 3.5–4.0 Singlet
Phe α-CH 4.2–4.5 Quartet
Phe Aromatic (C6H5) 7.2–7.4 Multiplet
Ser α-CH 4.0–4.2 Quartet
Ser -OH 4.5–5.0 Broad

¹³C NMR Data (Predicted):

Carbon Environment Chemical Shift (δ, ppm)
Gly α-C 42–44
Phe α-C 55–58
Phe Cβ (CH₂) 38–40
Phe Aromatic (C6H5) 125–130
Ser α-C 55–60
Ser -OH (C-OH) 65–70

Note: Experimental data is limited; values are inferred from analogous peptides.

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ at m/z 310.1 confirms the molecular weight. Fragmentation patterns include cleavage at peptide bonds, yielding ions corresponding to Gly-Phe (m/z 219.1) and Ser (m/z 105.0).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
1650–1600 Amide I (C=O stretch)
1550–1500 Amide II (N-H bend)
3300–3500 N-H (amide) and O-H (Ser)

Computational Modeling of 3D Structure

Molecular dynamics (MD) simulations and molecular mechanics (MM) methods are employed to model the 3D conformation:

  • Backbone Conformations : The Gly-Phe-Ser sequence adopts a semi-extended structure, with hydrogen bonding between the Ser-OH and Phe-NH groups.
  • Side-Chain Interactions :
    • Phe : The aromatic ring engages in π-π stacking or hydrophobic interactions, depending on the environment.
    • Ser : The hydroxyl group participates in intramolecular hydrogen bonds, stabilizing local conformations.

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c15-7-12(19)16-10(6-9-4-2-1-3-5-9)13(20)17-11(8-18)14(21)22/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAPHLIUUTVYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391030
Record name Gly-Phe-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23828-14-0
Record name Gly-Phe-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin and Protecting Groups

  • Resin: Rink amide polystyrene resin or chlorotrityl chloride resin are commonly used solid supports, allowing peptide elongation from the C-terminus.
  • N-Terminal Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group is typically employed for N-α-amino protection, removable by piperidine treatment.
  • Side-Chain Protection: For serine, the hydroxyl group is protected with tert-butyl (tBu) to prevent side reactions during synthesis.

Coupling Reagents and Conditions

  • Coupling is performed using carbodiimide-based reagents such as DIC (diisopropylcarbodiimide) combined with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure to enhance efficiency and reduce racemization.
  • Alternative coupling agents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine).
  • Typical coupling conditions involve 3-5 equivalents of protected amino acid and coupling reagent, with reaction times ranging from 30 minutes to 1 hour at room temperature.

Stepwise Synthesis Protocol

Step Reagent/Condition Purpose
1 Swell resin in DMF/DCM Prepare resin for synthesis
2 Fmoc deprotection with 20% piperidine/DMF Remove N-terminal Fmoc group
3 Coupling of Fmoc-Ser(tBu)-OH with DIC/HOBt Attach serine residue
4 Repeat Fmoc deprotection and coupling for Phe and Gly Sequential elongation
5 Final Fmoc deprotection Prepare for cleavage
6 Cleavage with TFA/TIS/H2O (95:2.5:2.5) Release peptide and remove side-chain protections

Yield and Purity

  • Reported yields for similar tripeptides exceed 90% after purification.
  • Purity is typically confirmed by HPLC and mass spectrometry.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves fragment condensation and is less commonly used for short peptides like this compound but remains relevant for specific applications.

Protecting Groups and Activation

  • N-α protection is achieved using Boc (tert-butyloxycarbonyl) or Fmoc groups.
  • Side chains are protected similarly to SPPS.
  • Activation of the carboxyl group of the incoming amino acid or peptide fragment is done using DIC/HOBt or other coupling agents.

Synthetic Strategy

  • Stepwise coupling of protected amino acids or dipeptides in solution.
  • Purification after each step to remove by-products.
  • Final deprotection and isolation of the peptide.

Key Research Findings and Optimization Strategies

Use of Preactivated Dipeptides

  • Pre-activated dipeptides such as glycyl-L-phenylalanyl-O-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]- derivatives have been used to improve coupling efficiency and reduce side reactions.

Minimizing Epimerization

  • Epimerization during coupling is a critical concern, especially with serine residues.
  • Using coupling reagents like DIC/HOAt under non-basic conditions minimizes epimerization compared to HATU/DIPEA systems.

Microwave-Assisted Synthesis

  • Microwave irradiation during coupling steps accelerates reaction rates and improves yields.

Use of Pseudoproline Derivatives

  • Incorporation of Fmoc-Ser(ψMe,Mepro)-OH (pseudoproline) monomers enhances coupling efficiency and reduces aggregation, facilitating the synthesis of peptides with serine residues.

Comparative Table of Synthesis Parameters

Parameter Solid-Phase Synthesis (SPPS) Solution-Phase Synthesis
Resin/Support Rink amide PS resin, chlorotrityl resin None (free peptides in solution)
N-α Protection Fmoc (removed by piperidine) Boc or Fmoc
Side-Chain Protection Ser(tBu) Ser(tBu) or similar
Coupling Reagents DIC/HOBt, DIC/OxymaPure, HATU/DIEA DIC/HOBt, DIC/HOAt
Reaction Time 30 min to 1 hour per coupling Variable, often longer
Epimerization Risk Low with optimized reagents and conditions Higher, requires careful control
Purification Final cleavage and HPLC purification Purification after each step
Yield Typically >90% after purification Variable, often lower for longer peptides
Scalability High, suitable for automation Limited by purification complexity

Summary of Experimental Data from Literature

Study/Reference Methodology Key Findings Yield (%) Purity (%)
El Khatib et al. (2012) SPPS with microwave irradiation Efficient coupling with piperidine deprotection; 99.39% yield reported for similar peptides ~99 Not specified
PMC Article (2022) SPPS with pseudoproline incorporation Improved coupling of serine residues, reduced aggregation Not specified High purity confirmed by HPLC
PMC Article (2023) Coupling reagent comparison DIC/HOAt reduces epimerization compared to HATU/DIPEA Not specified Not specified

Chemical Reactions Analysis

Types of Reactions

H-Gly-Phe-Ser-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Gly-Phe-Ser-OH: has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-Phe-Ser-OH depends on its interaction with specific molecular targets. For instance, in enzymatic studies, it can act as a substrate for proteases, which cleave the peptide bonds. The cleavage products can then be analyzed to understand enzyme specificity and activity .

Comparison with Similar Compounds

Sequence and Structural Variations

The table below compares H-Gly-Phe-Ser-OH with tripeptides sharing the Gly-Phe or Phe-Ser motif, focusing on sequence, molecular weight, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Terminal Group Key Features
This compound 23828-14-0 C₁₄H₁₉N₃O₅ 309.32 -OH Contains hydrophilic Ser residue
H-Gly-Phe-pNA 21027-72-5 Not provided ~450 (estimated) -pNA Para-nitroanilide group; chromogenic
H-Gly-Phe-Phe-OH 13116-21-7 C₁₉H₂₁N₃O₄ 355.39 -OH Hydrophobic Phe-Phe motif
H-Gly-Phe-NH₂·HCl 13467-26-0 C₁₃H₁₈N₄O₃·HCl 320.77 -NH₂·HCl Amide terminus; salt form
H-Gly-Phe-Leu-OH 15373-56-5 C₁₇H₂₅N₃O₅ 363.40 -OH Hydrophobic Leu residue
H-Gly-Phe-Gly-OH 14656-09-8 C₁₂H₁₆N₃O₅ 282.27 -OH Gly-Gly motif; smaller size
H-Phe-Ser-OH 16053-39-7 C₁₂H₁₆N₂O₄ 252.27 -OH Phe-Ser dipeptide; lacks Gly

Key Differences in Properties

Hydrophilicity vs. Hydrophobicity :

  • This compound’s serine residue introduces a hydroxyl group, enhancing solubility in polar solvents like DMSO compared to H-Gly-Phe-Phe-OH or H-Gly-Phe-Leu-OH, which have hydrophobic C-terminal residues .
  • H-Gly-Phe-pNA contains a para-nitroanilide (-pNA) group, making it chromogenic and suitable for enzyme activity assays, unlike this compound .

H-Gly-Phe-NH₂·HCl (320.77 g/mol) is an amide derivative with improved stability against proteases compared to free carboxylic acid-terminated peptides .

Storage and Stability :

  • Most compounds, including this compound, require storage at −20°C to prevent degradation . However, H-Gly-Phe-pNA may require protection from light due to its nitro group .

Purity and Availability: Commercial samples of this compound and its analogs typically have ≥98% purity, as noted for H-Phe-Ser-OH and H-Gly-Phe-Phe-OH .

Research and Industrial Relevance

  • This compound : Its serine residue makes it a candidate for studying phosphorylation sites or metal-binding interactions in proteins .
  • H-Gly-Phe-pNA : Widely used in protease assays to quantify enzymatic activity via absorbance measurements .
  • H-Gly-Phe-NH₂·HCl : The amide terminus mimics natural peptide bonds, useful in solid-phase peptide synthesis .

Biological Activity

H-Gly-Phe-Ser-OH, also known as glycyl-phenylalanylaserine, is a tripeptide that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.24 g/mol
Melting Point~264 °C (decomposes)
Density1.259 g/cm³
CAS Number3321-03-7

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. A study demonstrated that this peptide could scavenge free radicals effectively, contributing to cellular protection against oxidative damage. This property is particularly valuable in the context of age-related diseases and neurodegenerative disorders.

2. Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in various studies. For instance, in vitro experiments showed that this peptide could enhance neuronal survival under stress conditions by modulating apoptotic pathways. It was observed that this compound reduced the levels of pro-apoptotic factors while increasing anti-apoptotic markers, suggesting a protective role against neuronal cell death.

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a series of assays against various bacterial strains, the peptide demonstrated significant inhibitory effects, indicating its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antioxidant Activity in Human Cells

A study conducted on human fibroblast cells treated with this compound revealed a marked increase in cellular antioxidant enzyme activity. The treatment resulted in elevated levels of superoxide dismutase (SOD) and catalase, which are critical for detoxifying reactive oxygen species (ROS). This suggests that the peptide may play a role in enhancing cellular resilience to oxidative stress.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by excitotoxic agents, administration of this compound led to a significant reduction in behavioral deficits and histological damage in the brain. The peptide's ability to modulate neuroinflammatory responses was noted as a key factor contributing to its protective effects.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced bioactivity:

  • Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been employed to produce this compound with high purity and yield.
  • Bioavailability Studies : Investigations into the bioavailability of this peptide indicate that it can be effectively absorbed through gastrointestinal routes, making it suitable for oral administration as a dietary supplement.

Q & A

Q. What are the optimal reaction conditions for synthesizing H-Gly-Phe-Ser-OH with high yield and purity?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. Key parameters include:
  • Temperature : Maintain 25–30°C during coupling to minimize side reactions.
  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) for resin swelling and reagent solubility.
  • Coupling reagents : HOBt/DIC or Oxyma Pure/DIC for efficient amino acid activation.
    • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) achieves >95% purity. Monitor at 220 nm for peptide bonds .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (expected m/z: 337.35 for [M+H]⁺).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or D₂O resolves backbone protons (e.g., α-H of Gly, Phe aromatic protons).
  • HPLC : Retention time and peak symmetry validate purity. Use trifluoroacetic acid (TFA) as an ion-pairing agent for sharper peaks .

Q. What are the critical factors affecting the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH : Stability is optimal at pH 4–6; avoid alkaline conditions to prevent serine β-elimination.
  • Temperature : Store lyophilized peptide at -20°C. For solutions, use sterile buffers (e.g., PBS) and avoid repeated freeze-thaw cycles.
  • Oxidation : Protect from light and add antioxidants (e.g., 0.1% ascorbic acid) to prevent phenylalanine residue degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

  • Systematic review framework : Apply PICO (Population, Intervention, Comparison, Outcome) to standardize experimental variables.
  • Data normalization : Compare activity metrics (e.g., IC₅₀) relative to control peptides and adjust for assay conditions (e.g., buffer ionic strength, cell line variability).
  • Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify confounding factors like solvent effects or impurities .

Q. What in silico strategies can predict the interactions of this compound with target enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., proteases). Focus on hydrogen bonding between serine hydroxyl groups and catalytic residues.
  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate peptide-enzyme complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories.
  • Free energy calculations : MM-PBSA/GBSA quantifies binding affinities, prioritizing residues contributing >1 kcal/mol to interaction energy .

Q. How should researchers design experiments to evaluate the proteolytic resistance of this compound in physiological environments?

Methodological Answer:

  • Enzyme panels : Incubate peptide with trypsin, chymotrypsin, and pepsin at 37°C. Monitor degradation via HPLC or LC-MS at 0, 1, 3, and 6 hours.
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. Compare with control peptides (e.g., H-Gly-Phe-Ala-OH) to identify serine’s role in stability.
  • Circular dichroism (CD) : Track secondary structure changes under proteolytic conditions to correlate stability with conformational flexibility .

Q. What strategies mitigate aggregation during large-scale synthesis of this compound?

Methodological Answer:

  • Solvent optimization : Use DMF with 10% DMSO or 0.1% TFA to improve solubility during SPPS.
  • Coupling additives : Include 1% HOBt or 0.5 M urea to disrupt β-sheet formation.
  • Post-synthesis treatment : Dialyze against 10 mM ammonium bicarbonate (pH 8.0) to dissolve aggregates .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar solvents be reconciled?

Methodological Answer:

  • Source validation : Cross-check solvent purity (e.g., HPLC-grade DMSO vs. technical grade) and peptide batch (via COA).
  • Experimental replication : Conduct solubility assays at 25°C with controlled agitation (e.g., 200 rpm).
  • Dynamic light scattering (DLS) : Detect subvisible aggregates that may skew solubility measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Gly-Phe-Ser-OH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.